molecular formula C18H11N3O4S B2433409 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide CAS No. 380546-81-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2433409
CAS No.: 380546-81-6
M. Wt: 365.36
InChI Key: FNRDMVQVWPUJRS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRDMVQVWPUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitrofuran-2-Carboxylic Acid

This intermediate is prepared via nitration of furan-2-carboxylic acid:

  • Nitration : Treat furan-2-carboxylic acid with concentrated HNO₃ and H₂SO₄ at 0–5°C.
  • Isolation : Neutralize the mixture with NaHCO₃ and extract with ethyl acetate.
  • Yield : 60–70% after recrystallization from methanol.

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:

  • Reaction : Stir 5-nitrofuran-2-carboxylic acid with excess SOCl₂ at 40°C for 2 hours.
  • Purification : Remove excess SOCl₂ by distillation under reduced pressure.
  • Yield : >95%.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

A classical method for amide synthesis involves reacting acid chlorides with amines in a biphasic system:

  • Procedure : Add 5-nitrofuran-2-carbonyl chloride (1 mmol) to a solution of 2-(2-aminophenyl)benzothiazole (1 mmol) in dichloromethane (DCM).
  • Base : Use aqueous NaHCO₃ to scavenge HCl.
  • Conditions : Stir at 0°C for 1 hour, then at 25°C for 12 hours.
  • Workup : Filter the precipitate, wash with cold methanol, and recrystallize from hot ethanol.
  • Yield : 80–85%.

Coupling Agent-Mediated Synthesis

Modern approaches employ carbodiimides to enhance efficiency:

  • Activation : Mix 5-nitrofuran-2-carboxylic acid (1 mmol) with EDC (1.2 mmol) and N-hydroxysuccinimide (NHS, 1.2 mmol) in DMF.
  • Coupling : Add 2-(2-aminophenyl)benzothiazole (1 mmol) and stir at 25°C for 24 hours.
  • Purification : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
  • Yield : 75–80%.

Optimization and Yield Comparison

Method Solvent Temperature Time Yield
Schotten-Baumann DCM/H₂O 0°C → 25°C 13 h 80–85%
EDC/NHS DMF 25°C 24 h 75–80%
Direct Thermal Coupling Ethanol 70°C 2 h 50–60%

Key Observations :

  • The Schotten-Baumann method offers higher yields due to milder conditions and efficient HCl removal.
  • Coupling agents reduce side reactions but require longer reaction times.

Alternative Routes and Modifications

Hydrazine-Bridged Intermediates

Patent US20160175303A1 describes hydrazone formation as a precursor to amides:

  • Reaction : 5-Nitrofuran-2-carboxaldehyde (1 mmol) and 2-hydrazinobenzothiazole (1 mmol) in ethanol with acetic acid (1 mL).
  • Conditions : Stir at 70°C for 2 hours.
  • Oxidation : Treat the hydrazone intermediate with MnO₂ to yield the carboxamide.
  • Yield : 70–75%.

Solid-Phase Synthesis

For high-throughput applications, resin-bound 2-(2-aminophenyl)benzothiazole can be used:

  • Immobilization : Load the amine onto Wang resin via a ester linkage.
  • Coupling : React with 5-nitrofuran-2-carbonyl chloride in DMF.
  • Cleavage : Release the product using trifluoroacetic acid (TFA).
  • Yield : 65–70%.

Challenges and Troubleshooting

  • Solubility Issues : The benzothiazole intermediate exhibits poor solubility in polar solvents. Using DMF or DCM improves reaction homogeneity.
  • Nitro Group Stability : Avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition.
  • Byproduct Formation : Excess acid chloride may acylate the benzothiazole nitrogen. Stoichiometric control and slow addition mitigate this.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Research has shown that benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, exhibit potent anticancer properties.

Case Studies:

  • Combination Therapy : Studies indicate that compounds similar to this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. For example, certain derivatives have been shown to inhibit cell proliferation effectively by targeting the cell cycle .

Antibacterial Activity

The compound has also demonstrated significant antibacterial properties against various pathogens.

Research Findings:

  • In Vitro Studies : this compound has been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations lower than standard antibiotics .
  • Mechanism : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for further development as an antibiotic .

Antitubercular Activity

The potential of this compound as an antitubercular agent has been explored in various studies.

Notable Insights:

  • Mycobacterium tuberculosis : Recent investigations have highlighted that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. The electronic properties of the nitro group in the compound enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
  • Comparative Studies : Comparative studies with other known antitubercular agents have shown that this compound can match or exceed their efficacy in laboratory settings .

Summary Table of Applications

Application AreaBiological ActivityNotable Findings
AnticancerInduces apoptosisEffective in combination with doxorubicin
AntibacterialDisrupts cell wallsActive against Staphylococcus aureus and E. coli
AntitubercularInhibits growthSignificant activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins critical for the survival of pathogens or cancer cells. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole ring and a nitrofuran moiety , which are known for their diverse biological activities. The structural formula can be represented as follows:

N 2 1 3 benzothiazol 2 yl phenyl 5 nitrofuran 2 carboxamide\text{N 2 1 3 benzothiazol 2 yl phenyl 5 nitrofuran 2 carboxamide}

Benzothiazole derivatives have been extensively studied for their interactions with various biomolecules. They are known to exhibit selective cytotoxicity against tumorigenic cell lines and possess antimicrobial properties.

Key Biochemical Characteristics

  • Enzyme Interaction : These compounds can interact with enzymes and proteins, influencing various biochemical pathways.
  • Gene Expression : They may alter gene expression profiles, contributing to their therapeutic effects.

Cellular Effects

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Assay Type
A5498.76 ± 1.69 (2D)MTS Assay
HCC82713.48 ± 0.81 (2D)MTS Assay
NCI-H3586.68 ± 15 (2D)MTS Assay

These values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent .

Molecular Mechanisms

The exact molecular mechanisms of action for this compound are not fully elucidated; however, several hypotheses exist:

  • DNA Binding : Similar benzothiazole derivatives have been reported to bind to the minor groove of DNA, potentially inhibiting replication in cancer cells .
  • Enzyme Inhibition : The nitrofuran component may contribute to enzymatic inhibition pathways that lead to cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µg/mL
Escherichia coli<20 µg/mL

This suggests its potential utility in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

  • Antitumor Activity : A study highlighted that compounds with benzothiazole structures exhibited higher antitumor activity in 2D assays compared to 3D models, indicating the need for further optimization in drug development .
  • Antimicrobial Testing : Another research paper outlined the efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, confirming the antimicrobial potential of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with 5-nitrofuran-2-carbonyl chloride and 2-(1,3-benzothiazol-2-yl)aniline. Perform a coupling reaction in anhydrous methanol or DMF under reflux (60–80°C) for 12–24 hours, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Merck Silica Gel 60 F254) .
  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase). Characterize using 1H^1H- and 13C^{13}C-NMR (400 MHz, DMSO-d6), FT-IR (carbonyl stretch ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXS for structure solution via direct methods .
  • Refinement : Refine with SHELXL, applying full-matrix least-squares on F2F^2. Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
  • Reporting : Generate CIF files and publish tables with bond lengths/angles using SHELXPRO .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodology :

  • NMR : Assign peaks for the benzothiazole (δ 7.5–8.5 ppm), nitrofuran (δ 8.1–8.3 ppm), and carboxamide (δ 10.2 ppm) protons. Compare with computed PubChem data .
  • MS : Confirm molecular ion [M+H]+^+ at m/z 381.3 (calculated for C18H12N3O4SC_{18}H_{12}N_3O_4S) .
  • FT-IR : Identify carboxamide C=O (1680 cm1^{-1}) and nitro group (1520, 1350 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Analog Design : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or nitrofuran (e.g., replacing nitro with cyano). Synthesize derivatives via parallel combinatorial chemistry .
  • Testing : Screen analogs for target inhibition (e.g., BRAF kinase) using in vitro assays (IC50_{50} determination) and molecular docking (AutoDock Vina) to predict binding modes .
  • Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. Use QSAR models to prioritize candidates .

Q. How does this compound interact with BRAF kinase, and what mechanistic insights explain its inhibitory effects?

  • Methodology :

  • Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (KDK_D). Use X-ray crystallography (PDB deposition) to resolve inhibitor-BRAF complexes (resolution ≤2.0 Å) .
  • Mechanistic Studies : Monitor BRAF dimerization via size-exclusion chromatography (SEC) or FRET. Compare with TAK632, which stabilizes inactive αC-out dimers, to assess conformational effects .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values) be resolved?

  • Methodology :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration, buffer pH). Use reference inhibitors (e.g., vemurafenib) as positive controls .
  • Purity Verification : Reanalyze compound batches via HPLC-MS to exclude degradation products. Ensure >99% purity for critical studies .
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies, adjusting for methodological variability .

Q. What advanced computational methods predict this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (≈2.5), solubility (≈0.1 mg/mL), and CYP450 interactions. Validate with in vitro Caco-2 permeability assays .
  • Toxicity Profiling : Run ProTox-II to identify hepatotoxicity risks. Confirm experimentally via HepG2 cell viability assays (EC50_{50}) .

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